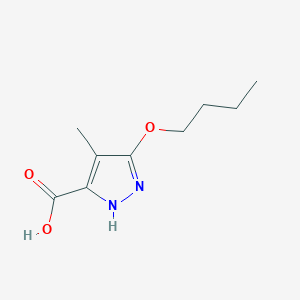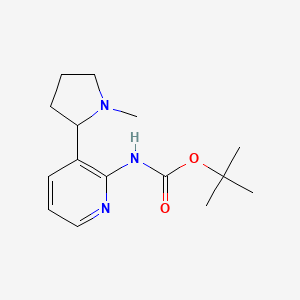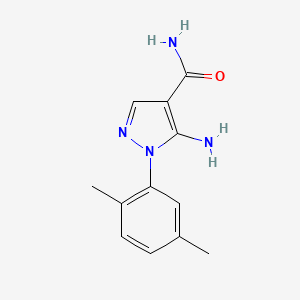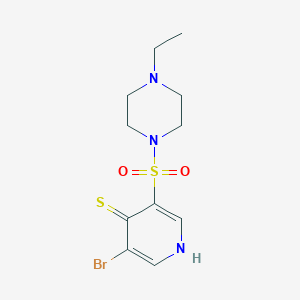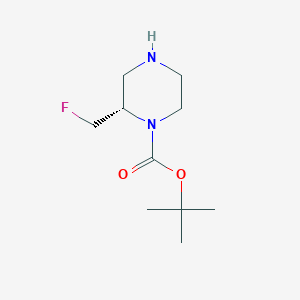
(S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a fluoromethylating agent. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include fluoromethyl iodide and a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like acetonitrile at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions result in the replacement of the fluoromethyl group with the nucleophile.
科学的研究の応用
(S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
tert-Butyl piperazine-1-carboxylate: Lacks the fluoromethyl group, which may result in different biological activities.
Fluoromethyl piperazine derivatives: Similar in structure but may have different substituents on the piperazine ring.
Uniqueness
(S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate is unique due to the presence of both the tert-butyl and fluoromethyl groups. This combination can enhance its stability, reactivity, and potential biological activities compared to other piperazine derivatives.
特性
分子式 |
C10H19FN2O2 |
|---|---|
分子量 |
218.27 g/mol |
IUPAC名 |
tert-butyl (2S)-2-(fluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1 |
InChIキー |
WSZMTMVUMXXGHQ-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1CF |
正規SMILES |
CC(C)(C)OC(=O)N1CCNCC1CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dimethylbenzo[d]isoxazol-3-ol](/img/structure/B11809559.png)
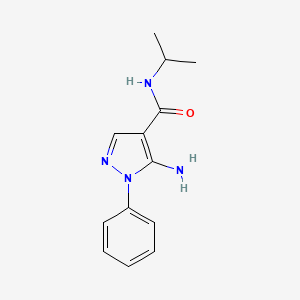
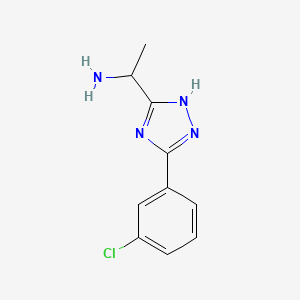
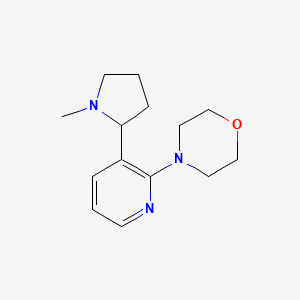
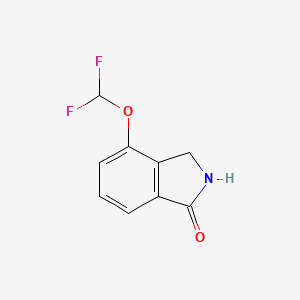
![3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809604.png)
